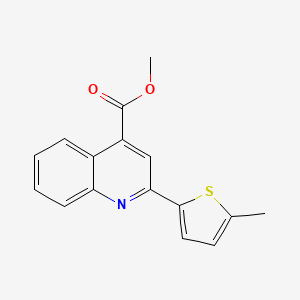
methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate, also known as MQC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of quinolinecarboxylates, which are known for their diverse biological activities. The purpose of
Wirkmechanismus
The mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is not fully understood. However, it is believed that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate also induces oxidative stress in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit other biochemical and physiological effects. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a valuable tool for studying cancer cell biology and developing new anti-cancer drugs. However, one of the limitations of using methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. One direction is to investigate the potential of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Another direction is to develop new synthetic methods to improve the yield and purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate. Additionally, more studies are needed to fully understand the mechanism of action of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate and its potential side effects.
Synthesemethoden
The synthesis of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate involves the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl 2-chloro-4-oxoquinoline-3-carboxylate in the presence of a base. This reaction yields methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate as a yellow crystalline solid with a melting point of 103-105°C. The purity of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate is in the field of cancer research. Studies have shown that methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. methyl 2-(5-methyl-2-thienyl)-4-quinolinecarboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULWSFHYFOENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
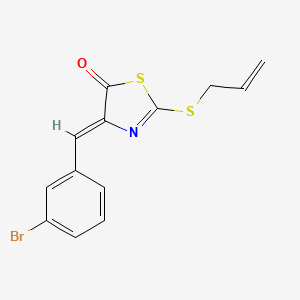
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
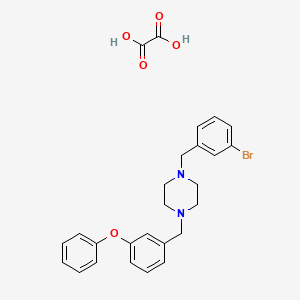
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)
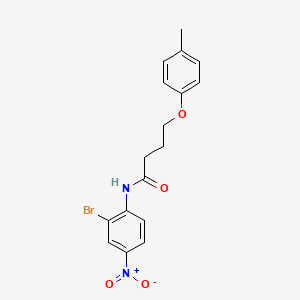
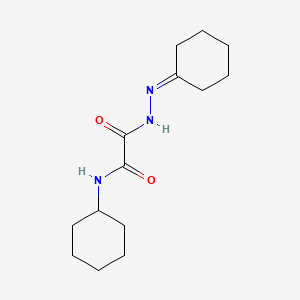
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)
![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)